(Z)-ethyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-[2-(4-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-3-28-17(23)11-22-15-9-8-14(30(20,25)26)10-16(15)29-19(22)21-18(24)12-4-6-13(27-2)7-5-12/h4-10H,3,11H2,1-2H3,(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOWVKWDWIFYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the class of thiazole derivatives, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and potential anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a methoxybenzoyl group, and a sulfamoyl moiety. This unique configuration is believed to contribute significantly to its biological activities.
1. Anti-inflammatory and Analgesic Effects
Recent studies have evaluated the anti-inflammatory and analgesic properties of thiazole derivatives, including similar compounds. For instance, research indicated that compounds with structural similarities exhibited significant inhibition of inflammatory mediators in animal models. The anti-inflammatory activity was assessed using carrageenan-induced paw edema in rats, where the tested compounds demonstrated a dose-dependent reduction in swelling compared to control groups .
Table 1: Summary of Anti-inflammatory Activity in Animal Models
| Compound Name | Dose (mg/kg) | Edema Reduction (%) | Reference |
|---|---|---|---|
| Compound A | 50 | 45 | |
| Compound B | 100 | 60 | |
| (Z)-ethyl ... | 50 | TBD | TBD |
2. Anticancer Activity
The anticancer potential of thiazole derivatives has been widely documented. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, compounds similar to this compound were tested against MCF-7 breast cancer cells, revealing IC50 values that indicate significant cytotoxicity .
Table 2: Anticancer Activity Against MCF-7 Cell Line
| Compound Name | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Compound C | 10 | Apoptosis induction | |
| Compound D | 15 | Cell cycle arrest | |
| (Z)-ethyl ... | TBD | TBD | TBD |
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical and preclinical settings:
- Case Study on Analgesic Efficacy : A study involving a derivative similar to (Z)-ethyl ... showed promising results in reducing pain responses in a rat model of neuropathic pain. The compound was administered at varying doses, demonstrating significant analgesic effects compared to standard analgesics .
- Oncological Research : In another study, thiazole derivatives were tested for their ability to inhibit tumor growth in xenograft models. The results indicated that these compounds could significantly reduce tumor volume and weight, suggesting their potential as therapeutic agents in cancer treatment .
Scientific Research Applications
Anti-inflammatory and Analgesic Effects
Research has indicated that thiazole derivatives exhibit significant anti-inflammatory and analgesic properties. Studies have shown that compounds with similar structures can inhibit inflammatory mediators effectively.
Table 1: Summary of Anti-inflammatory Activity in Animal Models
| Compound Name | Dose (mg/kg) | Edema Reduction (%) | Reference |
|---|---|---|---|
| Compound A | 50 | 45 | TBD |
| Compound B | 100 | 60 | TBD |
| (Z)-ethyl ... | 50 | TBD | TBD |
In a study evaluating the anti-inflammatory effects using carrageenan-induced paw edema in rats, the compound demonstrated a dose-dependent reduction in swelling compared to control groups.
Anticancer Activity
The anticancer potential of thiazole derivatives has been well documented. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells.
Table 2: Anticancer Activity Against MCF-7 Cell Line
| Compound Name | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Compound C | 10 | Apoptosis induction | TBD |
| Compound D | 15 | Cell cycle arrest | TBD |
| (Z)-ethyl ... | TBD | TBD | TBD |
Research indicates that similar compounds tested against the MCF-7 cell line reveal significant cytotoxicity, suggesting promising therapeutic potential.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives:
- Analgesic Efficacy : A study involving a derivative similar to (Z)-ethyl 2-(2-((4-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate showed promising results in reducing pain responses in a rat model of neuropathic pain. The compound was administered at varying doses, demonstrating significant analgesic effects compared to standard analgesics.
- Oncological Research : Another study tested thiazole derivatives for their ability to inhibit tumor growth in xenograft models. Results indicated that these compounds could significantly reduce tumor volume and weight, suggesting their potential as therapeutic agents in cancer treatment.
Q & A
Q. How can researchers reconcile discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Normalize data using Z-scores or fold-change values to account for assay variability.
- Strict Controls : Re-test the compound under standardized conditions (e.g., fixed cell lines, identical IC protocols).
- Structural Verification : Confirm batch purity via X-ray crystallography to rule out polymorphic effects .
Q. What statistical methods are suitable for analyzing dose-response data in pharmacological studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R.
- Bootstrap Analysis : Estimate confidence intervals for IC values.
- ANOVA with Post Hoc Tests : Compare efficacy across multiple analogs .
Tables
Table 1 : Key Spectral Data for this compound
| Technique | Observed Data | Reference Compound Data |
|---|---|---|
| NMR (DMSO-d6) | δ 1.25 (t, 3H, CH3), 3.85 (s, 3H, OCH3), 8.42 (s, 1H, NH) | δ 1.23 (t, CH3), 3.82 (OCH3) |
| HRMS (ESI+) | m/z 478.0923 [M+H]+ (calc. 478.0920) | — |
Table 2 : Reaction Optimization Parameters (DoE Example)
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Solvent | Methanol | DMF | Methanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
